molecular formula C19H10Cl2F3N3 B2772472 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 306977-43-5

3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2772472
CAS No.: 306977-43-5
M. Wt: 408.21
InChI Key: SBGQCTVUYQRAJC-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core. This compound is notable for its structural complexity and the presence of multiple functional groups, including dichlorophenyl, phenyl, and trifluoromethyl groups. These features make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups can significantly influence its reactivity and interactions with biological targets, making it distinct from similar compounds .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F3N3/c20-12-6-7-14(15(21)9-12)17-18-16(8-11(10-25-18)19(22,23)24)27(26-17)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGQCTVUYQRAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=N2)C4=C(C=C(C=C4)Cl)Cl)N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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